PROTAC SOS1 degrader-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC SOS1 degrader-4 is a potent degrader of the Son of Sevenless Homologue 1 (SOS1) protein. This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to target and degrade specific proteins within cells. This compound has shown significant antiproliferative activity, making it a promising candidate for cancer treatment, particularly in cancers driven by KRAS mutations .
Preparation Methods
The synthesis of PROTAC SOS1 degrader-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling. The synthetic route typically includes:
Preparation of the linker: The linker is synthesized through a series of reactions, including esterification and amidation.
Synthesis of the ligand: The ligand that binds to SOS1 is prepared through a series of organic reactions, such as nucleophilic substitution and reduction.
Coupling of the linker and ligand: The final step involves coupling the linker to the ligand under specific reaction conditions, such as using coupling reagents like EDCI and DMAP in an organic solvent
Chemical Reactions Analysis
PROTAC SOS1 degrader-4 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups or carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions on the aromatic rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PROTAC SOS1 degrader-4 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the degradation of SOS1 and its effects on cellular signaling pathways.
Biology: The compound is used to investigate the role of SOS1 in various biological processes, such as cell proliferation and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent for cancers driven by KRAS mutations. .
Industry: The compound can be used in the development of new cancer therapies and as a model for designing other PROTAC-based degraders
Mechanism of Action
PROTAC SOS1 degrader-4 exerts its effects by inducing the degradation of the SOS1 protein. The compound forms a ternary complex with SOS1 and an E3 ubiquitin ligase, such as cereblon. This complex facilitates the ubiquitination of SOS1, marking it for degradation by the proteasome. The degradation of SOS1 disrupts the KRAS-RAF-ERK signaling pathway, inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
PROTAC SOS1 degrader-4 can be compared with other similar compounds, such as:
PROTAC SOS1 degrader-1: A similar compound that targets SOS1 for degradation but may have different binding affinities and degradation efficiencies.
The uniqueness of this compound lies in its high potency and specificity for SOS1, making it a valuable tool for studying SOS1-related pathways and developing targeted cancer therapies .
Properties
Molecular Formula |
C53H65ClN8O7S |
---|---|
Molecular Weight |
993.6 g/mol |
IUPAC Name |
1-[2-chloro-5-[9-[[4-[4-[4-[[(1R)-1-(1,1-dioxo-2,3-dihydro-1-benzothiophen-4-yl)ethyl]amino]-7-methoxy-2-methylquinazolin-6-yl]cyclohexanecarbonyl]piperazin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C53H65ClN8O7S/c1-33(39-5-4-6-47-40(39)16-28-70(47,67)68)55-49-42-30-41(46(69-3)31-44(42)56-34(2)57-49)36-7-9-37(10-8-36)50(64)61-26-24-59(25-27-61)32-35-13-17-53(18-14-35)19-22-60(23-20-53)51(65)38-11-12-43(54)45(29-38)62-21-15-48(63)58-52(62)66/h4-6,11-12,29-31,33,35-37H,7-10,13-28,32H2,1-3H3,(H,55,56,57)(H,58,63,66)/t33-,36?,37?/m1/s1 |
InChI Key |
QLIJLLCHYQJSSC-SSMFHXMXSA-N |
Isomeric SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@H](C)C3=C4CCS(=O)(=O)C4=CC=C3)C5CCC(CC5)C(=O)N6CCN(CC6)CC7CCC8(CC7)CCN(CC8)C(=O)C9=CC(=C(C=C9)Cl)N1CCC(=O)NC1=O)OC |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=C4CCS(=O)(=O)C4=CC=C3)C5CCC(CC5)C(=O)N6CCN(CC6)CC7CCC8(CC7)CCN(CC8)C(=O)C9=CC(=C(C=C9)Cl)N1CCC(=O)NC1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.